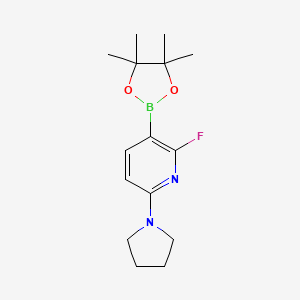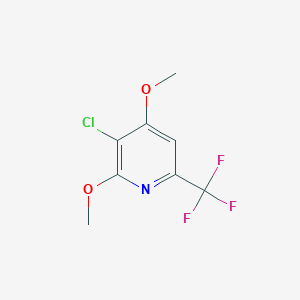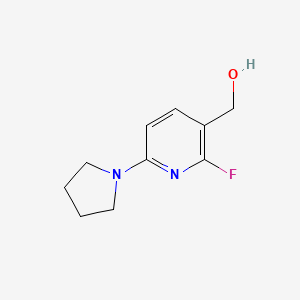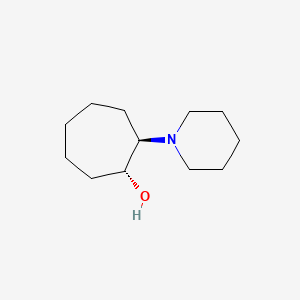![molecular formula C12H14BrClN2O2 B1389851 N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide CAS No. 1138442-62-2](/img/structure/B1389851.png)
N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide involves several steps. One common method includes the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with various reagents . The reaction conditions typically involve refluxing in the presence of specific catalysts and solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Analyse Chemischer Reaktionen
N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide undergoes various chemical reactions, including substitution and condensation reactions . Common reagents used in these reactions include ammonium acetate and malononitrile . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has versatile applications in scientific research. It is used in the synthesis of bioactive heterocyclic scaffolds, which are important in drug discovery due to their biological activities such as antiproliferative and antimicrobial properties . Additionally, it is used in the development of chemosensors for detecting bioactive elements . Its applications extend to pharmaceuticals, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby modulating their activity . This mechanism is crucial for its biological activities and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide can be compared with other similar compounds such as 3-(2-bromoacetyl)-2H-chromen-2-one and its derivatives . These compounds share similar synthetic routes and chemical properties but differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and research applications .
Eigenschaften
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]-4-chlorophenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O2/c1-2-3-11(17)15-8-4-5-9(14)10(6-8)16-12(18)7-13/h4-6H,2-3,7H2,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSPTSFRBUGGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1389786.png)
![6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1389788.png)


